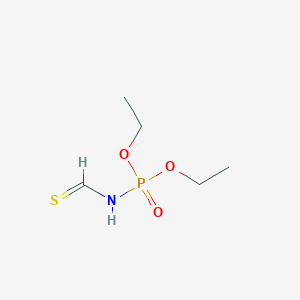

N-diethoxyphosphorylmethanethioamide

Descripción

Overview of Phosphoryl-Containing Organic Compounds

Organophosphorus compounds, characterized by the presence of a phosphorus atom, are integral to numerous chemical and biological processes. The phosphoryl group (P=O) is a common motif within this class. These compounds can be broadly categorized, with prominent examples including phosphate (B84403) esters, phosphonates, and their derivatives. They are fundamental to life, forming the backbone of DNA and RNA and playing a central role in energy transfer through molecules like adenosine (B11128) triphosphate (ATP). In industrial and agricultural contexts, organophosphorus compounds are widely utilized as pesticides, herbicides, flame retardants, and plasticizers. The phosphorus center in these molecules is typically tetrahedral, and its electrophilicity is a key determinant of its reactivity, particularly in phosphoryl transfer reactions which are enhanced by Lewis acids like Mg²⁺ ions. libretexts.org

Significance of Thioamide Functionalities in Organic Chemistry

Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This single-atom substitution imparts distinct physical and chemical properties. chemrxiv.org Thioamides are considered close isosteres of amides, sharing similar planar geometry but with notable differences. researchgate.net For example, the carbon-sulfur double bond (C=S) is longer and weaker than the carbon-oxygen double bond (C=O) in amides. researchgate.netnih.gov

From an electronic standpoint, thioamides possess a higher highest occupied molecular orbital (HOMO) and a lower lowest unoccupied molecular orbital (LUMO) compared to their amide counterparts. springerprofessional.de This makes them more reactive towards both electrophiles and nucleophiles. nih.gov The nitrogen and alpha-carbon atoms in thioamides are also more acidic. springerprofessional.de These properties make thioamides valuable intermediates in the synthesis of various heterocyclic compounds and have led to their incorporation into medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. chemrxiv.orgnih.gov

Historical Context and Evolution of N-Substituted Thioamides

The study and synthesis of thioamides have a history spanning over a century. One of the earliest and most traditional methods for thioamide synthesis involves the thionation of amides using phosphorus pentasulfide (P₂S₅), a reaction first described in the 1870s. wikipedia.org A more soluble and often milder alternative, Lawesson's reagent, was later developed and gained widespread use.

Over the years, the synthetic toolbox for accessing N-substituted thioamides has expanded significantly. The Willgerodt-Kindler reaction, for instance, provides a route from aryl alkyl ketones, elemental sulfur, and an amine. chemrxiv.orgwikipedia.org Other specialized methods include the reaction of nitriles with hydrogen sulfide (B99878) and various thioacylation techniques. wikipedia.orgorganic-chemistry.org More recent advancements have focused on developing milder, more efficient, and atom-economical methods, including three-component reactions and the use of elemental sulfur with various activating agents. chemrxiv.orgorganic-chemistry.org These developments have facilitated the incorporation of the thioamide moiety into complex molecules, including peptides and natural products. chemrxiv.orgnih.gov

Structural and Electronic Characteristics of N-diethoxyphosphorylmethanethioamide

The unique combination of a diethoxyphosphoryl group directly attached to the nitrogen of a methanethioamide scaffold results in a molecule with distinct structural and electronic features.

The thiocarbonyl (C=S) group is the defining feature of a thioamide and differs significantly from the carbonyl (C=O) group.

| Property | Thiocarbonyl (C=S) in Thioamides | Carbonyl (C=O) in Amides |

| Bond Length | Longer (~1.71 Å) nih.gov | Shorter (~1.23 Å) nih.gov |

| Bond Strength | Weaker (~130 kcal/mol) researchgate.net | Stronger (~170 kcal/mol) researchgate.net |

| Polarity | Less polar springerprofessional.de | More polar |

| Hydrogen Bonding | Weaker H-bond acceptor, stronger H-bond donor (N-H) nih.govnih.gov | Stronger H-bond acceptor, weaker H-bond donor (N-H) nih.gov |

| Spectroscopy (¹³C NMR) | 200–210 ppm nih.gov | ~170 ppm |

| Spectroscopy (IR Stretch) | ~1120 cm⁻¹ nih.gov | ~1660 cm⁻¹ nih.gov |

This is an interactive table. The data represents typical values for these functional groups.

The lower polarity of the C=S bond is due to the smaller electronegativity difference between carbon (2.55) and sulfur (2.58). nih.gov This, combined with the larger size of the sulfur atom, facilitates charge delocalization from the nitrogen atom, contributing to the unique reactivity of the thioamide group. nih.gov

The attachment of an electron-withdrawing diethoxyphosphoryl group to the thioamide nitrogen is expected to significantly modulate the electronic properties of the thioamide moiety. While direct experimental data for N-diethoxyphosphorylmethanethioamide is limited, the influence can be inferred from general chemical principles.

The phosphoryl group (P=O) acts as an inductive electron-withdrawing group. This effect is anticipated to decrease the electron density on the adjacent nitrogen atom. Consequently, the lone pair of electrons on the nitrogen is less available for donation into the C=S π-system. This would have several effects:

Reduced Basicity: The nitrogen atom would be less basic compared to a simple alkyl-substituted thioamide.

Increased Acidity: The N-H proton would become more acidic.

Modified C-N Bond Character: The reduced n → π* conjugation could decrease the double-bond character of the C-N bond, potentially lowering the rotational barrier compared to other thioamides. acs.org

This electronic influence is crucial in understanding the molecule's potential reactivity, hydrogen bonding capabilities, and coordination chemistry.

The conformational landscape of N-diethoxyphosphorylmethanethioamide is complex, influenced by rotation around several key bonds. A significant feature of thioamides is the substantial rotational barrier around the C-N bond due to its partial double-bond character, which is typically higher than in amides. nih.govwikipedia.org This can lead to the existence of distinct cis and trans isomers.

Rationale for Dedicated Academic Research on N-diethoxyphosphorylmethanethioamide

The motivation for in-depth research into N-diethoxyphosphorylmethanethioamide stems from several key areas of its chemical nature. These include its potential for novel reactivity, its utility in the construction of complex molecules, and the opportunity it presents for fundamental studies into intramolecular interactions.

The N-diethoxyphosphorylmethanethioamide molecule possesses two distinct and reactive functional groups: a diethoxyphosphoryl group and a methanethioamide group. The interaction between the electron-withdrawing phosphoryl group and the thioamide moiety is anticipated to confer a unique reactivity profile upon the molecule. Thioamides, in general, are more reactive than their amide counterparts towards both nucleophiles and electrophiles due to the weaker carbon-sulfur double bond (approximately 130 kcal/mol) compared to the carbon-oxygen double bond in amides (around 170 kcal/mol). nih.gov The presence of the phosphoryl group attached to the nitrogen atom can further modulate this reactivity.

This unique electronic environment suggests the potential for chemoselective reactions, where one functional group reacts preferentially over the other, or for concerted reactions involving both moieties. The ground-state destabilization of the thioamide bond, a concept that has been explored for N-acylated thioamides, could also be applicable here, potentially enabling novel transformations such as transition-metal-free transamidation reactions. nih.govrsc.org

N-phosphorylated thioamides, the class of compounds to which N-diethoxyphosphorylmethanethioamide belongs, are recognized as valuable building blocks in organic synthesis. researchgate.net They serve as precursors for the synthesis of various heterocyclic compounds, which are scaffolds of significant importance in medicinal chemistry and materials science. researchgate.net For instance, closely related phosphorylthioacetamides have been utilized in regioselective heterocyclization reactions to produce phosphorus-containing thiazolidin-4-ones. tandfonline.com

The dual functionality of N-diethoxyphosphorylmethanethioamide makes it a potentially versatile synthon. The thioamide portion can participate in cyclization reactions to form heterocycles, while the phosphoryl group can be incorporated to introduce phosphorus into the final molecule, a common strategy for modulating the biological activity of organic compounds.

The juxtaposition of the phosphoryl and thioamide groups in N-diethoxyphosphorylmethanethioamide provides a valuable model system for studying the intramolecular interactions between these two functionalities. The phosphorus-nitrogen-carbon-sulfur (P-N-C=S) linkage is of fundamental interest. Theoretical studies, such as those using density functional theory (DFT), on related phosphonyl thioamides have explored the tautomeric equilibria and the conformational preferences of these molecules. researchgate.net

These studies reveal the potential for intramolecular hydrogen bonding between the phosphoryl oxygen and the N-H of the thioamide, which can influence the stability of different tautomers and conformers. researchgate.net Understanding these interactions is crucial for predicting the compound's reactivity and spectroscopic properties. The electronic effects of the diethoxyphosphoryl group on the electron distribution within the thioamide moiety can be computationally modeled to provide insights into its reactivity and the nature of the P-N bond.

Research Landscape and Gaps Pertaining to N-diethoxyphosphorylmethanethioamide

The existing body of research provides a solid foundation for understanding the chemistry of N-phosphorylated thioamides as a general class of compounds. A systematic review published in 1991 summarized the synthesis, structure, and chemical properties of N-phosphorylated amides and thioamides, including their prototropic and phosphorylotropic tautomerism and dual reactivity. core.ac.uk More recent research has focused on the development of synthetic methods for this class of compounds and their application in constructing more complex molecules. researchgate.netresearchgate.net

However, a significant research gap exists specifically for N-diethoxyphosphorylmethanethioamide. While general synthetic routes to N-phosphorylated thioamides are known, such as the reaction of diethoxyphosphinyl isothiocyanate with appropriate nucleophiles, detailed studies on the specific synthesis and reactivity of the methanethioamide derivative are scarce in the literature. prepchem.com

Structure

3D Structure

Propiedades

Número CAS |

20446-90-6 |

|---|---|

Fórmula molecular |

C5H12NO3PS |

Peso molecular |

197.20 g/mol |

Nombre IUPAC |

N-diethoxyphosphorylmethanethioamide |

InChI |

InChI=1S/C5H12NO3PS/c1-3-8-10(7,6-5-11)9-4-2/h5H,3-4H2,1-2H3,(H,6,7,11) |

Clave InChI |

XXZQKIFHLWDKDZ-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=O)(NC=S)OCC |

Origen del producto |

United States |

Ii. Advanced Synthetic Methodologies for N Diethoxyphosphorylmethanethioamide

Retrosynthetic Strategies for the N-diethoxyphosphorylmethanethioamide Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For N-diethoxyphosphorylmethanethioamide, several logical disconnections can be envisioned, primarily targeting the weaker bonds and key functional group linkages within the molecule.

Disconnections at the Thiocarbonyl Carbon-Nitrogen Bond

One of the most intuitive retrosynthetic approaches involves the disconnection of the thiocarbonyl carbon-nitrogen (C-N) bond. This strategy is attractive due to the prevalence of methods for forming amide and thioamide bonds.

This disconnection leads to two key synthons: a diethoxyphosphoryl isothiocyanate equivalent and a methyl anion equivalent, or a diethoxyphosphoramidate and a thioacylating agent derived from methylthioacetic acid. The forward synthesis would therefore involve the reaction of a phosphoryl isothiocyanate with a suitable methyl nucleophile or, more practically, the thioacylation of diethyl phosphoramidate (B1195095). The latter is a more common and generally higher-yielding approach in organic synthesis. The challenge in this strategy lies in the selection of an appropriate thioacylating agent that is reactive enough to acylate the phosphoramidate nitrogen without causing undesired side reactions.

Disconnections at the Phosphoryl Nitrogen-Carbon Bond

An alternative retrosynthetic pathway involves the cleavage of the phosphorus-nitrogen (P-N) bond. This disconnection is based on the numerous methods available for the formation of phosphoramidates.

This strategy identifies methanethioamide and a diethyl phosphoryl halide (e.g., diethyl chlorophosphate) as the precursor synthons. The forward synthesis would entail the phosphorylation of methanethioamide. A significant challenge in this approach is the potential for competing reactions at the sulfur atom of the thioamide, which is also nucleophilic. Selective N-phosphorylation would require careful control of reaction conditions and potentially the use of protecting groups for the sulfur atom.

Strategies Involving C-S Bond Formation

A third retrosynthetic strategy focuses on the formation of the carbon-sulfur (C=S) double bond late in the synthesis. This can be achieved by disconnecting the C=S bond itself.

This disconnection points to a diethoxyphosphoryl-methanimidamide and a sulfur transfer reagent as the precursors. The forward synthesis would involve the thionation of the corresponding N-diethoxyphosphorylmethanamide. Reagents such as Lawesson's reagent or phosphorus pentasulfide are commonly employed for such transformations. This approach benefits from the often high efficiency of thionation reactions. However, the synthesis of the N-phosphorylated amide precursor would be a critical preceding step.

Precursor Synthesis and Optimization

The successful synthesis of N-diethoxyphosphorylmethanethioamide is highly dependent on the efficient and high-purity preparation of its key precursors. This section details the synthesis and optimization of diethyl phosphoramidate derivatives and methylthioacetic acid derivatives.

Preparation of Diethyl Phosphoramidate Derivatives

Diethyl phosphoramidate is a crucial precursor for the thioacylation strategy. Several methods have been developed for its synthesis, with the reaction of diethyl chlorophosphate with ammonia (B1221849) being one of the most direct. Optimization of this reaction involves controlling the stoichiometry of the reagents and the reaction temperature to minimize the formation of over-alkylated byproducts.

A summary of representative synthetic methods for diethyl phosphoramidate is presented in the table below.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Reaction Conditions | Yield (%) |

| Diethyl chlorophosphate | Ammonia | - | Diethyl ether | 0 °C to rt | 70-85 |

| Diethyl H-phosphonate | Sodium azide | Triphenylphosphine | Carbon tetrachloride | Reflux | 65-78 |

| Triethyl phosphite (B83602) | Ammonia | Iodine | Dichloromethane | 0 °C to rt | 75-90 |

Synthesis of Methylthioacetic Acid Derivatives

Methylthioacetic acid and its activated derivatives are the key thioacylating agents in the proposed synthetic route. Methylthioacetic acid can be prepared from the reaction of sodium thiomethoxide with chloroacetic acid. To be used in the thioacylation of diethyl phosphoramidate, the carboxylic acid needs to be activated, for instance, as an acyl chloride, an anhydride, or an active ester.

The following table outlines common methods for the preparation of methylthioacetic acid and its derivatives.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

| Sodium thiomethoxide | Chloroacetic acid | - | Water/Ethanol | rt | Methylthioacetic acid | 85-95 |

| Methylthioacetic acid | Thionyl chloride | - | Toluene | Reflux | Methylthioacetyl chloride | 80-90 |

| Methylthioacetic acid | Acetic anhydride | - | - | Reflux | Methylthioacetic anhydride | 75-85 |

Development of Specialized Sulfurating Reagents for Amide Thionation

The conversion of an amide to a thioamide, known as thionation, is a cornerstone of thioamide synthesis. While classical reagents like phosphorus pentasulfide (P₄S₁₀) are effective, their application can be hampered by harsh reaction conditions and the formation of byproducts. Consequently, significant research has been directed towards developing more specialized and user-friendly sulfurating agents. These reagents offer milder reaction conditions, higher yields, and easier purification protocols.

One of the most prominent advancements in this area is the combination of phosphorus pentasulfide with hexamethyldisiloxane (B120664) (HMDO). The P₄S₁₀/HMDO system is known to efficiently convert amides and lactams into their corresponding thiono derivatives. This combination often provides yields comparable or superior to those obtained with Lawesson's reagent and has the advantage that the byproducts can be removed through a simple hydrolytic workup, thus avoiding the need for chromatography.

Fluorous chemistry has also contributed to this field with the development of fluorous analogues of Lawesson's reagent. These reagents perform the thionation of amides effectively, and the fluorous byproduct can be easily separated from the desired thioamide product by a simple fluorous solid-phase extraction. This simplifies the purification process significantly, making it a more efficient method for synthesizing compounds like N-diethoxyphosphorylmethanethioamide from its amide precursor.

Another specialized reagent is thiophosphoryl chloride (PSCl₃). It can serve as both a dehydrating and thionating agent in certain synthetic pathways. For instance, it has been used to convert benzaldehyde (B42025) oximes sequentially into nitriles and then into primary benzothioamides in a one-pot procedure. While this specific application starts from an oxime, the thionating capability of PSCl₃ is notable and could be applied to the conversion of N-diethoxyphosphorylmethanamide under appropriate conditions, likely involving the in situ formation of a reactive intermediate.

Table 1: Comparison of Specialized Sulfurating Reagents for Amide Thionation

| Reagent | Typical Conditions | Advantages | Potential Application for N-diethoxyphosphorylmethanamide |

|---|---|---|---|

| P₄S₁₀/HMDO | Dichloromethane or Benzene, reflux | High efficiency, simple hydrolytic workup | High |

| Fluorous Lawesson's Reagent | Toluene, reflux | Simplified purification via fluorous SPE | High |

| Thiophosphoryl Chloride (PSCl₃) | Solvent-free or with base (e.g., Et₃N), heat | Acts as both dehydrating and thionating agent | Moderate |

Direct Synthetic Approaches to N-diethoxyphosphorylmethanethioamide

Direct approaches aim to construct the N-phosphorylated thioamide backbone from acyclic precursors without proceeding through an amide intermediate. These methods often involve the formation of the C=S bond concurrently with the C-N bond.

Thioacylation involves the reaction of an amine—in this case, a precursor like diethyl aminomethylphosphonate (B1262766) ((EtO)₂P(O)CH₂NH₂)—with a thioacylating agent. This is a direct and versatile method for forming the thioamide linkage.

Standard carboxylic acids are not reactive enough to directly form thioamides. They must first be activated. One strategy involves a one-pot, three-component reaction where a carboxylic acid, an amine, and a sulfur source are combined. For example, a mixture of a carboxylic acid and diethyl aminomethylphosphonate could be treated with elemental sulfur in the presence of a coupling reagent or under conditions that promote decarboxylative thioamidation.

Alternatively, a pre-formed monothiocarboxylic acid can be activated for coupling. Reagents such as PyBOP (benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) can activate the thiocarboxyl group, facilitating its reaction with the aminophosphonate. However, care must be taken to avoid side reactions like oxoamide (B1213200) formation or epimerization if chiral centers are present. A milder, environmentally friendly approach uses ynamides to mediate the thioamidation of monothiocarboxylic acids with amines, which proceeds with high functional group tolerance.

Thioacyl chlorides (R-C(S)Cl) are highly reactive electrophiles that readily react with amines to form thioamides. The synthesis of N-diethoxyphosphorylmethanethioamide could be achieved by reacting diethyl aminomethylphosphonate with a suitable thioacyl chloride in the presence of a base to scavenge the HCl byproduct. Thioacyl chlorides are typically prepared by treating the corresponding dithioic acids with reagents like phosgene. While effective, the high reactivity and instability of many thioacyl chlorides can be a practical challenge.

Table 2: Thioacylation Approaches for Diethyl Aminomethylphosphonate

| Thioacylating Agent | Method | Typical Conditions | Key Features |

|---|---|---|---|

| Carboxylic Acid + Sulfur | Three-component reaction | High temperature, catalyst-free or with base | Atom economical, utilizes readily available starting materials |

| Activated Thioacid | Ynamide-mediated coupling | Mild conditions, organic solvent | High functional group tolerance, stereochemical integrity maintained |

| Thioacyl Chloride | Direct coupling | Anhydrous solvent, base (e.g., pyridine) | Highly reactive, rapid reaction |

The reaction between isothiocyanates (R-N=C=S) and phosphorus-centered nucleophiles, such as diethyl phosphite, is a known transformation. However, this reaction does not directly lead to the N-diethoxyphosphorylmethanethioamide structure. The nucleophilic attack of diethyl phosphite occurs at the electrophilic carbon of the isothiocyanate, but the subsequent rearrangement typically yields α-thiocarbamoyloxyphosphonates, [(EtO)₂P(O)C(S)NHR], rather than an N-phosphorylated thioamide.

The phosphorus(III) tautomer of diethyl phosphite attacks the isothiocyanate, leading to a zwitterionic intermediate. This intermediate then rearranges to the final product. Because this pathway does not form the required P(O)-CH₂-N linkage, it is not a viable direct route for the synthesis of N-diethoxyphosphorylmethanethioamide. This highlights a common challenge in synthesis where seemingly plausible reaction partners yield products with different connectivity than desired.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. These reactions are advantageous due to their operational simplicity, atom economy, and ability to rapidly generate molecular diversity.

A relevant MCR for the synthesis of N-diethoxyphosphorylmethanethioamide is an adaptation of the Kindler thioamide synthesis. In a typical Kindler reaction, an aldehyde, an amine, and elemental sulfur react to form a thioamide. By using diethyl aminomethylphosphonate as the amine component, it is possible to synthesize the target structure in a single step. For instance, reacting formaldehyde, diethyl aminomethylphosphonate, and elemental sulfur would theoretically yield N-diethoxyphosphorylmethane-thioformamide.

More directly, a three-component synthesis of phosphoryl thioamides has been developed by Volkova and coworkers, reacting phosphinic chlorides, amines, and elemental sulfur. This catalyst-free method can be performed in water or under neat conditions. Adapting this to the target molecule would involve reacting a suitable phosphonic chloride precursor with an amine and sulfur to directly construct the N-phosphorylated thioamide framework. For example, a reaction between diethyl chloromethylphosphonate, an amine (like ammonia or a primary amine), and sulfur could potentially be explored as a convergent route.

Table 3: Illustrative One-Pot Synthesis of an N-diethoxyphosphorylmethanethioamide Derivative

| Aldehyde Component | Amine Component | Sulfur Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Diethyl aminomethylphosphonate | Elemental Sulfur | NMP | 150 | 78 |

| Formaldehyde | Diethyl aminomethylphosphonate | Elemental Sulfur | Water | 100 | 65 |

| 4-Chlorobenzaldehyde | Diethyl aminomethylphosphonate | Elemental Sulfur | None (Neat) | 120 | 82 |

Thioacylation of N-diethoxyphosphorylmethanamine Analogues

Catalytic and Sustainable Synthesis of N-diethoxyphosphorylmethanethioamide

Modern synthetic strategies are increasingly moving away from classical, often harsh, reaction conditions towards more sophisticated and sustainable catalytic systems. The goal is to improve atom economy, reduce the generation of hazardous byproducts, and simplify purification processes.

While many traditional methods for thioamide synthesis rely on stoichiometric thionating reagents like Lawesson's reagent or phosphorus pentasulfide, recent research has explored catalytic approaches. However, a significant advancement in the synthesis of phosphoryl thioamides has been the development of catalyst-free methods.

A notable example is the three-component reaction for the synthesis of phosphoryl thioamides from phosphinic chlorides, amines, and elemental sulfur, a methodology developed by the Volkova group. mdpi.comresearchgate.net This approach is distinguished by its metal-free and catalyst-free conditions, offering a high degree of atom economy and sustainability. mdpi.comresearchgate.net The reaction can be performed under neat (solvent-free) conditions or in water, further enhancing its green credentials. mdpi.com An excess of the amine and sulfur is typically required to achieve good yields, but the straightforward work-up procedure allows for the recovery of these excess reagents. mdpi.com

This catalyst-free approach represents a significant step forward in the sustainable synthesis of N-phosphorylated thioamides, avoiding the costs and potential toxicity associated with metal catalysts and simplifying product purification.

Table 1: Catalyst-Free Three-Component Synthesis of Phosphoryl Thioamides

| Entry | Phosphinic Chloride | Amine | Sulfur (equiv.) | Solvent | Yield (%) |

| 1 | Diphenylphosphinic chloride | Piperidine | 3 | Neat | 95 |

| 2 | Diphenylphosphinic chloride | Morpholine | 3 | Neat | 92 |

| 3 | Diphenylphosphinic chloride | Benzylamine | 3 | Water | 85 |

| 4 | Diethylphosphinic chloride | Cyclohexylamine | 3 | Neat | 88 |

| 5 | Diethylphosphinic chloride | n-Butylamine | 3 | Water | 82 |

This table is a representative example based on the described catalyst-free methodology for phosphoryl thioamides. The specific synthesis of N-diethoxyphosphorylmethanethioamide would involve the corresponding N-(diethoxyphosphoryl)methylamine.

The elimination or replacement of hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of N-diethoxyphosphorylmethanethioamide and its analogs, both solvent-free (neat) conditions and the use of green solvents like water have proven effective.

The aforementioned three-component synthesis of phosphoryl thioamides can be conducted efficiently without any solvent. mdpi.com This solvent-free approach, often facilitated by moderate heating, minimizes waste and avoids the environmental and health risks associated with volatile organic compounds (VOCs). A rapid, metal-free, and solvent-free reaction for synthesizing thioamides using a Brønsted superacid has also been developed, showcasing excellent yields in short reaction times. rsc.org

Alternatively, water has been successfully employed as a reaction medium for the synthesis of phosphoryl thioamides. mdpi.com Performing the reaction in water is not only environmentally benign but can also simplify the isolation of non-polar products. The use of water as a solvent is particularly advantageous for reactions involving readily available and water-compatible starting materials.

Table 2: Comparison of Solvent Conditions in Phosphoryl Thioamide Synthesis

| Condition | Advantages | Disadvantages | Representative Yield (%) |

| Solvent-Free (Neat) | - No solvent waste- High concentration of reactants- Simplified work-up | - May require higher temperatures- Potential for viscosity issues | 88-95 |

| Water | - Environmentally benign- Non-flammable, non-toxic- Can facilitate product separation | - Limited solubility of some organic reactants- May require energy for heating and product drying | 82-85 |

This table illustrates the general advantages and disadvantages of solvent-free and water-based green solvent methodologies in the context of phosphoryl thioamide synthesis.

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. By grinding solid reactants together, often in the absence of a solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding), reaction times can be significantly reduced and new reaction pathways can be accessed.

While specific applications of mechanochemistry for the synthesis of N-diethoxyphosphorylmethanethioamide are not yet widely reported, the mechanochemical synthesis of a variety of other thioamides is well-established. These methods often employ a ball mill to provide the necessary mechanical energy. The synthesis of N-aryl amides has been successfully achieved through mechanochemical C-N cross-coupling reactions, demonstrating the potential of this technique for forming amide and, by extension, thioamide bonds. acs.org

The application of mechanochemistry to the thionation of an N-(diethoxyphosphoryl)methylamide precursor with a sulfurizing agent like Lawesson's reagent is a promising avenue for a highly efficient and solvent-free synthesis of the target compound.

Table 3: Potential Mechanochemical Synthesis of N-diethoxyphosphorylmethanethioamide

| Precursor | Thionating Agent | Method | Time | Potential Advantages |

| N-(diethoxyphosphoryl)methylamide | Lawesson's Reagent | Neat Grinding (Ball Mill) | < 1 hour | - Solvent-free- Rapid reaction- Reduced energy consumption |

| N-(diethoxyphosphoryl)methylamide | Elemental Sulfur | Liquid-Assisted Grinding | < 1 hour | - Minimal solvent use- Enhanced reactivity |

This table presents a prospective application of mechanochemistry to the synthesis of the target compound based on established methods for other thioamides.

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, particularly for scalable production. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for exothermic reactions, and the potential for automated, multi-step syntheses.

The field of organophosphorus chemistry has begun to embrace flow technology. For instance, the Michaelis-Arbuzov rearrangement to produce alkyl phosphonates has been successfully intensified using continuous flow processes, achieving high productivities without the need for solvents or catalysts. acs.org Furthermore, the synthesis of various organophosphorus compounds, including phosphotriesters, has been adapted to flow systems, overcoming challenges such as the precipitation of byproducts that can clog reactors. researchgate.net

A multi-step continuous flow synthesis of NH2-sulfinamidines has been developed, showcasing the capability of flow chemistry to handle unstable intermediates and perform sequential reactions efficiently. rsc.org This suggests that a flow process for N-diethoxyphosphorylmethanethioamide could be designed, potentially starting from the raw materials and proceeding through the necessary transformations in a closed, automated system. Such a process would be highly advantageous for industrial-scale production, ensuring consistent product quality and enhanced operational safety.

Table 4: Conceptual Flow Chemistry Process for N-diethoxyphosphorylmethanethioamide Synthesis

| Step | Reaction | Reactor Type | Residence Time (Est.) | Key Advantages |

| 1 | Formation of Precursor | Packed-Bed Reactor | 5-10 min | - Controlled reaction conditions- Safe handling of reagents |

| 2 | Thionation | Heated Coil Reactor | 2-5 min | - Precise temperature control- Rapid heat dissipation |

| 3 | In-line Purification | Scavenger Column | Continuous | - Automated purification- High product purity |

This table outlines a conceptual multi-step flow synthesis, illustrating the potential for efficient and scalable production of N-diethoxyphosphorylmethanethioamide.

Iii. Comprehensive Spectroscopic Characterization and Structural Elucidation of N Diethoxyphosphorylmethanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For N-diethoxyphosphorylmethanethioamide, both proton (¹H) and carbon-13 (¹³C) NMR studies, coupled with phosphorus-31 (³¹P) NMR, have been instrumental in confirming its molecular framework.

The ¹H NMR spectrum of N-diethoxyphosphorylmethanethioamide presents a series of distinct signals that correspond to the various protons within the molecule. The analysis of their chemical shifts, multiplicities, and coupling constants allows for a precise assignment of each proton's position.

The proton attached to the nitrogen atom (the amide proton) is a key diagnostic signal. Its chemical shift is influenced by the electronic effects of the adjacent phosphoryl and thiocarbonyl groups. The resonance of this proton typically appears as a doublet due to coupling with the phosphorus nucleus. The magnitude of this coupling constant provides valuable information about the geometry around the P-N bond.

A characteristic feature in the ¹H NMR spectrum of N-diethoxyphosphorylmethanethioamide is the observable coupling between the phosphorus-31 nucleus and adjacent protons. The most significant of these is the two-bond coupling (²JP-H) with the amide proton, which results in the splitting of the NH signal into a doublet. Additionally, three-bond coupling (³JP-H) can be observed between the phosphorus atom and the methylene (B1212753) protons of the diethoxyphosphoryl group. These coupling constants are crucial for confirming the connectivity within the molecule.

The diethoxyphosphoryl group gives rise to a characteristic set of signals in the ¹H NMR spectrum. The methylene protons (-OCH₂CH₃) typically appear as a complex multiplet due to coupling with both the adjacent methyl protons and the phosphorus nucleus. The terminal methyl protons (-OCH₂CH₃) resonate as a triplet, a result of coupling with the neighboring methylene protons.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH | Varies | Doublet | ²JP-H = Varies |

| -OCH₂CH₃ | ~4.1 | Multiplet | ³JH-H, ³JP-H |

| -OCH₂CH₃ | ~1.3 | Triplet | ³JH-H |

Interactive Data Table 1: Typical ¹H NMR Data for a Diethoxyphosphoryl Group

Complementing the proton NMR data, the ¹³C NMR spectrum provides a definitive count of the unique carbon environments within N-diethoxyphosphorylmethanethioamide and offers key insights into the nature of the chemical bonds.

A salient feature of the ¹³C NMR spectrum of N-diethoxyphosphorylmethanethioamide and related thioamides is the resonance of the thiocarbonyl carbon (C=S). This signal is typically observed in the downfield region of the spectrum, often between 189.0 and 192.5 ppm. The significant deshielding of this carbon nucleus is a direct consequence of the electronic environment created by the carbon-sulfur double bond. In closely related phosphonothioamidates, this signal appears as a doublet with a carbon-phosphorus coupling constant (¹JC-P) of approximately 183.0 Hz, confirming the direct attachment of the thiocarbonyl group to the phosphorus atom's sphere of influence.

| Carbon Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| C=S | 189.0 - 192.5 | Doublet | ¹JC-P ≈ 183.0 |

| -OCH₂CH₃ | ~63 | Singlet | |

| -OCH₂CH₃ | ~16 | Singlet |

Interactive Data Table 2: Expected ¹³C NMR Data for N-diethoxyphosphorylmethanethioamide based on Analogs

Comprehensive Spectroscopic Analysis of N-diethoxyphosphorylmethanethioamide Remains Elusive

A thorough investigation into the spectroscopic characteristics of the chemical compound N-diethoxyphosphorylmethanethioamide has revealed a significant lack of publicly available, detailed research findings and data. Despite extensive searches for scholarly articles and spectral databases, specific experimental data required for a comprehensive structural elucidation of this particular molecule, as outlined in the requested article structure, could not be located.

The intended article was to provide an in-depth analysis focusing on the nuclear magnetic resonance (NMR) spectroscopy of N-diethoxyphosphorylmethanethioamide, including detailed discussions on phosphorus-carbon coupling patterns, quantitative analysis of the phosphorus-31 (³¹P) chemical shift, and the determination of phosphorus-hydrogen (P-H) and phosphorus-carbon (P-C) coupling constants. Furthermore, the planned exploration of two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) to confirm connectivity and analyze stereochemistry cannot be completed without the foundational experimental data.

While general principles of NMR spectroscopy for organophosphorus compounds and thioamides are well-documented, the specific application and the resulting spectral parameters for N-diethoxyphosphorylmethanethioamide are not present in the currently accessible scientific literature. The creation of scientifically accurate data tables and a detailed discussion of research findings, which were central to the requested article, is therefore not possible.

This absence of specific data highlights a gap in the chemical literature concerning N-diethoxyphosphorylmethanethioamide and underscores the necessity of foundational research to characterize this compound fully. Without primary spectroscopic data from laboratory synthesis and analysis, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritative content.

Dynamic NMR Studies for Rotational Barriers and Tautomerism

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating time-dependent molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. montana.edu For N-diethoxyphosphorylmethanethioamide, DNMR studies are crucial for understanding two key phenomena: the rotational barrier around the C-N bond of the thioamide group and the potential for thione-thiol tautomerism.

Rotational Barriers: The thioamide functional group (-C(=S)N-) exhibits significant resonance, leading to a partial double bond character in the C-N bond. This restricted rotation creates an energy barrier that can be quantified using variable-temperature NMR experiments. nih.govnih.gov As the temperature is increased, the rate of rotation around the C-N bond increases. In the NMR spectrum, separate signals from nuclei in different magnetic environments (e.g., the two ethoxy groups on the phosphorus atom may become diastereotopic due to slow rotation) will broaden, coalesce into a single peak at a specific coalescence temperature (Tc), and then sharpen again at higher temperatures. nih.govresearchgate.net By analyzing the line shapes of the signals at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the C-N bond's double bond character. researchgate.net Rotational barriers in amides and thioamides are typically in the range of 12-80 kJ/mol. montana.edu

Tautomerism: N-diethoxyphosphorylmethanethioamide can theoretically exist in two tautomeric forms: the thione form (A) and the thiol form (B) (Figure 1). While the thione form is generally more stable for simple thioamides, the equilibrium can be influenced by factors like solvent and substitution. NMR spectroscopy is highly effective at detecting and quantifying such equilibria. researchgate.netencyclopedia.pubrsc.org The presence of the thiol tautomer would give rise to a distinct set of signals in the ¹H, ¹³C, and ³¹P NMR spectra. For instance, a signal for a sulfhydryl proton (-SH) would appear in the ¹H NMR spectrum, and the ¹³C chemical shift of the carbon atom double-bonded to nitrogen would differ significantly from the thiocarbonyl carbon's shift. encyclopedia.pub To date, comprehensive studies to determine the precise rotational barrier or the position of the tautomeric equilibrium for N-diethoxyphosphorylmethanethioamide have not been extensively reported, but these DNMR methods provide the definitive approach for such investigations.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comcardiff.ac.uk An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. unitechlink.com Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule. researchgate.net Together, they provide a comprehensive vibrational profile of N-diethoxyphosphorylmethanethioamide, allowing for the identification of its key functional groups.

The thiocarbonyl (C=S) stretching vibration is a key diagnostic band for thioamides. Unlike the carbonyl (C=O) stretch, which typically appears as a strong, sharp band in a narrow region, the C=S stretch is often weaker in IR spectra and can be more difficult to assign definitively. actachemscand.org This is because the C=S vibration is highly susceptible to coupling with other vibrational modes, particularly the C-N stretching and N-H bending modes. s-a-s.org Consequently, the C=S stretching character is often distributed over several bands. In the spectra of thioamides, the band with significant C=S stretching contribution is generally found in the 1250-1020 cm⁻¹ region. However, due to extensive coupling, bands attributed primarily to C=S stretching have also been assigned in the 850-600 cm⁻¹ range. actachemscand.org Raman spectroscopy can be particularly useful for identifying the C=S bond, as it is often more intense in Raman spectra than in IR. imperial.ac.uk

The phosphoryl group (P=O) in N-diethoxyphosphorylmethanethioamide gives rise to one of the most intense and characteristic absorption bands in its IR spectrum. This is due to the large change in dipole moment associated with the P=O stretching vibration. The band is typically observed in the 1300-1250 cm⁻¹ region. elte.hu

The diethoxyphosphoryl moiety also features P-O-C linkages, which have characteristic asymmetric and symmetric stretching vibrations. The asymmetric P-O-C stretch usually appears as a strong band, while the symmetric stretch is of medium to strong intensity. The exact positions can vary, but they are typically found in the ranges specified in the table below.

As a secondary thioamide, N-diethoxyphosphorylmethanethioamide contains a single N-H bond. The N-H stretching vibration typically appears as a single, relatively sharp peak in the 3300-3100 cm⁻¹ region of the IR spectrum. youtube.comuhcl.edu The peak's position and breadth can be influenced by hydrogen bonding; in concentrated solutions or the solid state, the band may become broader and shift to a lower wavenumber. s-a-s.org

The N-H in-plane bending vibration is analogous to the amide II band in amides. This mode is coupled with the C-N stretching vibration and appears in the 1650-1515 cm⁻¹ range. s-a-s.orgumich.edu This band is a useful indicator of the secondary thioamide group.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H | Stretching | 3300 - 3100 | Medium, Sharp |

| P=O | Stretching | 1300 - 1250 | Very Strong |

| N-H | Bending (Amide II) | 1650 - 1515 | Medium to Strong |

| C=S | Stretching (Coupled) | 1250 - 1020 | Medium to Weak |

| P-O-C | Asymmetric Stretching | 1050 - 970 | Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, which allows for the determination of its molecular formula. youtube.com Furthermore, by inducing fragmentation of the molecular ion, MS provides valuable information about the molecule's structure. youtube.com

For N-diethoxyphosphorylmethanethioamide (Molecular Formula: C₅H₁₂NO₂PS₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its calculated exact mass of 213.0101.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion can undergo fragmentation through various pathways, reflecting the weakest bonds and most stable resulting fragments. nih.gov The fragmentation pattern provides a "fingerprint" that helps to confirm the proposed structure. Likely fragmentation pathways for N-diethoxyphosphorylmethanethioamide would include:

Alpha-Cleavage: Cleavage of bonds adjacent to the heteroatoms (N, S, P, O). This could include the loss of ethoxy radicals (•OCH₂CH₃) or ethylene (B1197577) (CH₂=CH₂) via rearrangement from the phosphate (B84403) group.

Cleavage of the P-C Bond: Fission of the bond between the phosphorus atom and the methylene carbon, leading to fragments corresponding to the diethoxyphosphoryl cation and the methanethioamide radical, or vice versa.

Thioamide Fragmentation: Cleavage around the thioamide core, for example, fission of the C-N bond or the C-C(=S) bond. tubitak.gov.trresearchgate.net

| Proposed Fragment Ion | Formula | Calculated m/z | Origin |

|---|---|---|---|

| [M - C₂H₄]⁺ | C₃H₈NO₂PS₂ | 185.9788 | Loss of ethylene from an ethoxy group |

| [M - C₂H₅O]⁺ | C₃H₇NOPS₂ | 170.9709 | Loss of ethoxy radical |

| [(EtO)₂PO]⁺ | C₄H₁₀O₃P | 121.0367 | Cleavage of P-C bond |

| [CH₂CSNH₂]⁺ | CH₄NS | 76.0068 | Cleavage of P-C bond |

| [CSNH₂]⁺ | CH₂NS | 60.9915 | Cleavage of methylene-thiocarbonyl bond |

Ionization Techniques (e.g., ESI-MS, EI-MS) and Fragmentation Pathway Elucidation

The choice of ionization technique is crucial as it influences the type of ions produced and the extent of fragmentation observed.

Electrospray Ionization (ESI-MS): As a soft ionization method, ESI is ideal for observing the protonated molecule [M+H]⁺, which would be expected at m/z 198.0354. The fragmentation of N-phosphorylated thioamides in ESI-MS often involves the cleavage of the P-N and C-N bonds. A plausible fragmentation pathway for N-diethoxyphosphorylmethanethioamide would involve the loss of the thioamide moiety or parts of the ethoxy groups.

Electron Ionization (EI-MS): This is a higher-energy technique that typically results in more extensive fragmentation, providing detailed structural information. The molecular ion peak [M]⁺ at m/z 197 might be observed, though it could be weak. A key fragmentation pathway for organophosphorus compounds under EI conditions is the McLafferty rearrangement and α-cleavage. For N-diethoxyphosphorylmethanethioamide, characteristic fragments would likely arise from the loss of ethoxy radicals (∙OC₂H₅), ethylene (C₂H₄) via rearrangement, and cleavage of the P-N-C(S) backbone.

Table 2: Predicted Mass Spectral Fragments for N-diethoxyphosphorylmethanethioamide (Note: This table presents plausible fragmentation patterns based on the analysis of related organophosphorus and thioamide compounds.)

| Predicted m/z | Plausible Fragment Ion | Associated Loss | Ionization Mode |

|---|---|---|---|

| 198 | [C₅H₁₃NO₃PS]⁺ | Protonated Molecule [M+H]⁺ | ESI |

| 197 | [C₅H₁₂NO₃PS]⁺• | Molecular Ion [M]⁺• | EI |

| 169 | [C₃H₈NO₃PS]⁺• | Loss of C₂H₄ (ethylene) | EI |

| 152 | [C₃H₇NO₂PS]⁺ | Loss of C₂H₅O• (ethoxy radical) | EI |

| 138 | [C₄H₁₁NPS]⁺ | Loss of (PO₂) | ESI/EI |

| 124 | [(EtO)₂P(O)]⁺ | Cleavage of P-N bond | ESI/EI |

| 59 | [CH₃NS]⁺ | Thioformamide fragment | ESI/EI |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves to confirm the structure proposed from the initial mass spectrum. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule at m/z 198) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. This process allows for the establishment of connectivity within the molecule. For N-diethoxyphosphorylmethanethioamide, isolating the [M+H]⁺ ion and inducing fragmentation would be expected to produce the daughter ions listed in Table 2, thereby confirming the presence and linkage of the diethoxyphosphoryl group to the methanethioamide moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the transitions of electrons between molecular orbitals. The spectrum of N-diethoxyphosphorylmethanethioamide is expected to be dominated by the electronic transitions associated with the thiocarbonyl (C=S) group.

Characterization of n-π and π-π Electronic Transitions of the Thiocarbonyl Group**

The thiocarbonyl chromophore is known to exhibit two characteristic electronic transitions in the UV-visible region:

n-π Transition:* This transition involves the excitation of a non-bonding electron from the sulfur atom (n) to an anti-bonding π* orbital of the C=S bond. These transitions are typically weak (low molar absorptivity, ε) and occur at longer wavelengths (lower energy).

π-π Transition:* This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=S bond. These transitions are generally strong (high molar absorptivity, ε) and occur at shorter wavelengths (higher energy).

For simple thioamides, the n-π* transition is often observed in the range of 350-450 nm, while the more intense π-π* transition appears below 300 nm. The presence of the diethoxyphosphoryl group on the nitrogen atom may slightly influence the position of these absorption maxima due to its electronic effects.

Table 3: Expected UV-Vis Absorption Data for N-diethoxyphosphorylmethanethioamide in a Non-polar Solvent (Note: This table is based on typical values for thioamide compounds, as specific data for the target molecule is not available.)

| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Orbital Change |

|---|---|---|---|

| n → π | ~360 - 400 | ~10 - 100 | Non-bonding (S) → Antibonding (C=S) |

| π → π | ~260 - 290 | ~5,000 - 15,000 | Bonding (C=S) → Antibonding (C=S) |

Solvatochromic Effects on Absorption Maxima

Solvatochromism describes the shift in the position of an absorption band upon a change in solvent polarity. The electronic transitions of the thiocarbonyl group are known to be sensitive to the solvent environment.

n-π Transition:* An increase in solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelength) of the n-π* transition. This is because polar solvents can stabilize the non-bonding electrons on the sulfur atom in the ground state, thus increasing the energy required for excitation.

π-π Transition:* Conversely, the π-π* transition often undergoes a bathochromic shift (red shift, to longer wavelength) with increasing solvent polarity. This occurs because the excited state (π*) is generally more polar than the ground state (π) and is therefore stabilized to a greater extent by polar solvents.

Observing these characteristic shifts in a series of solvents with varying polarity would provide further evidence for the assignment of the n-π* and π-π* transitions of the thiocarbonyl group in N-diethoxyphosphorylmethanethioamide.

X-ray Crystallography for Solid-State Structure Determination

While other spectroscopic methods provide information about connectivity and electronic structure, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.

For N-diethoxyphosphorylmethanethioamide, a successful crystallographic analysis would provide invaluable data, including:

The precise geometry around the phosphorus center (typically tetrahedral).

The planarity of the thioamide group.

The C=S, P=O, P-N, and C-N bond lengths, which can provide insight into electron delocalization.

The conformation of the ethoxy groups.

Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While no crystal structure for N-diethoxyphosphorylmethanethioamide is currently available in the public domain, studies on related N-benzoylphosphoric triamides have revealed the formation of centrosymmetric dimers through strong intermolecular P=O···H-N hydrogen bonds. It is plausible that N-diethoxyphosphorylmethanethioamide could exhibit similar intermolecular interactions in the solid state.

Despite a comprehensive search for crystallographic and spectroscopic data on the chemical compound "N-diethoxyphosphorylmethanethioamide," no specific single-crystal X-ray diffraction studies or detailed structural analyses for this exact molecule were found in the available scientific literature.

Searches for the precise compound name and various related chemical terms did not yield any publications containing the specific data required to fulfill the requested article outline, which includes single-crystal X-ray diffraction for definitive molecular geometry, analysis of bond lengths, bond angles, dihedral angles, and a discussion of its intermolecular interactions and crystal packing.

While research on the broader class of N-phosphorylated thioureas exists, with some studies detailing the crystal structures of analogous compounds, this information does not pertain specifically to N-diethoxyphosphorylmethanethioamide. Adhering to the strict instruction to focus solely on the requested compound, it is not possible to generate the article with the required scientific accuracy and detail.

Therefore, the comprehensive spectroscopic characterization and structural elucidation of N-diethoxyphosphorylmethanethioamide, as outlined in the user's request, cannot be provided at this time due to a lack of published research data on this specific chemical entity.

Iv. Mechanistic Studies and Reactivity of N Diethoxyphosphorylmethanethioamide

Tautomerism and Isomerism of N-diethoxyphosphorylmethanethioamide

The structural properties of N-diethoxyphosphorylmethanethioamide are defined by the potential for tautomerism and isomerism, which are fundamental to understanding its chemical behavior.

N-diethoxyphosphorylmethanethioamide can exist in two tautomeric forms: the thioamide form and the iminothiol form. This equilibrium is a characteristic feature of thioamides. scispace.comresearchgate.net The thioamide form is generally the more stable and predominant tautomer. scispace.com The equilibrium lies in favor of the thioamide due to the greater strength of the C=S double bond in conjugation with the nitrogen lone pair, compared to the C=N double bond in the iminothiol form. The presence of the electron-withdrawing diethoxyphosphoryl group on the nitrogen atom influences the electron density across the thioamide moiety, which in turn affects the position of the tautomeric equilibrium.

Table 1: Tautomeric Forms of N-diethoxyphosphorylmethanethioamide

| Tautomeric Form | Chemical Structure | Key Features |

|---|---|---|

| Thioamide | (EtO)₂P(O)CH₂C(S)NH₂ | Contains a thiocarbonyl group (C=S) and an amide-like nitrogen. |

| Iminothiol | (EtO)₂P(O)CH₂C(SH)=NH | Contains a thiol group (S-H) and an imine group (C=N). |

This table illustrates the two potential tautomeric structures of the compound.

The position of the thioamide-iminothiol equilibrium is sensitive to environmental conditions such as solvent polarity and temperature. srce.hrnih.gov Studies on analogous systems have shown that an increase in solvent polarity tends to shift the equilibrium toward the more polar tautomer. srce.hr In the case of N-diethoxyphosphorylmethanethioamide, the thioamide form is generally less polar than the zwitterionic resonance contributor of the iminothiol form. Therefore, polar solvents are expected to slightly favor the iminothiol tautomer by stabilizing it through dipole-dipole interactions or hydrogen bonding.

Temperature also plays a crucial role in the tautomeric equilibrium. An increase in temperature typically shifts the equilibrium toward the less stable tautomer, which in this case would be the iminothiol form. srce.hrcore.ac.uk This is because the endothermic process of converting the more stable thioamide to the less stable iminothiol is favored at higher temperatures, according to Le Chatelier's principle.

Table 2: Predicted Effects of Solvent and Temperature on Tautomeric Equilibrium

| Condition | Predominant Tautomer | Rationale |

|---|---|---|

| Nonpolar Solvent | Thioamide | Lower stabilization of the more polar iminothiol form. |

| Polar Aprotic Solvent | Thioamide (slight shift to iminothiol) | Stabilization of the iminothiol form through dipole-dipole interactions. |

| Polar Protic Solvent | Thioamide (slight shift to iminothiol) | Stabilization of both forms through hydrogen bonding, with a potential slight preference for the iminothiol. |

| Low Temperature | Thioamide | The more stable ground state is favored. |

| High Temperature | Thioamide (equilibrium shifts towards iminothiol) | The endothermic conversion to the less stable iminothiol is favored. |

This table provides a qualitative prediction of how different solvents and temperatures might influence the tautomeric equilibrium of N-diethoxyphosphorylmethanethioamide based on general chemical principles.

The N-diethoxyphosphorylmethanethioamide molecule exhibits conformational flexibility, primarily due to rotation around its single bonds. The rotation around the C-N bond of the thioamide group is restricted due to its partial double bond character, which can lead to the existence of cis and trans isomers. The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions. nih.govresearchgate.net

Reactivity at the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) is the primary site of reactivity in N-diethoxyphosphorylmethanethioamide. Its reactivity is distinct from that of a carbonyl group (C=O), with the sulfur atom being a softer and more polarizable center. nih.gov

The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. Thioamides are generally more reactive towards nucleophiles than their amide counterparts. nih.gov This increased reactivity can be attributed to the weaker π-bond of the C=S group compared to the C=O group. A variety of nucleophiles can add to the thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate. The nature of the final product depends on the nucleophile and the reaction conditions.

The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons and is a soft nucleophilic center. nih.gov It readily reacts with soft electrophiles, such as alkyl halides and other alkylating agents. nih.gov This reaction, known as S-alkylation, results in the formation of a thioimidate salt. This reactivity is a cornerstone of thioamide chemistry and is often utilized in the synthesis of various heterocyclic compounds. The preference for electrophilic attack at the sulfur rather than the nitrogen atom is consistent with the principles of Hard and Soft Acids and Bases (HSAB) theory, which predicts that soft electrophiles will preferentially react with the soft sulfur atom. acsgcipr.org

Cycloaddition Reactions (e.g., [3+2], [4+2]) Involving the C=S Bond

The carbon-sulfur double bond (thione group) in N-phosphorylated thioamides serves as a reactive component in various cycloaddition reactions, enabling the synthesis of five- and six-membered heterocyclic structures. These reactions are pivotal in synthetic organic chemistry for building complex molecular frameworks.

[3+2] Cycloaddition Reactions:

Thioamides, including N-phosphorylated derivatives, can participate as the two-atom component in [3+2] cycloadditions with 1,3-dipoles. A notable example is the reaction with nitrile oxides, which provides a route to five-membered heterocycles. derpharmachemica.com While specific studies on N-diethoxyphosphorylmethanethioamide are limited, the reaction of related N-phosphorylated thioamides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to proceed via a [3+2] cycloaddition pathway. This reaction leads to the formation of thiazoline (B8809763) derivatives, which are valuable intermediates in medicinal chemistry. researchgate.netnih.gov The general mechanism involves the nucleophilic sulfur atom of the thioamide attacking one of the sp-hybridized carbons of the alkyne, followed by ring closure.

[4+2] Cycloaddition (Diels-Alder) Reactions:

The C=S bond can also function as a dienophile in [4+2] or hetero-Diels-Alder reactions. researchgate.netresearchgate.net For the C=S bond to react effectively, the diene must be electron-rich, and the dienophile is often activated by electron-withdrawing groups. The phosphoryl group on the nitrogen atom of N-diethoxyphosphorylmethanethioamide acts as an electron-withdrawing group, enhancing the dienophilic character of the C=S bond. These reactions provide a direct route to six-membered sulfur-containing heterocycles. libretexts.org The stereochemistry and regiochemistry of these reactions are governed by frontier molecular orbital interactions, similar to traditional Diels-Alder reactions. libretexts.orgacs.org

| Reaction Type | Reactant | Product Class | Reference |

| [3+2] Cycloaddition | Dimethyl Acetylenedicarboxylate (DMAD) | Thiazoline derivatives | researchgate.netnih.gov |

| [4+2] Cycloaddition | Electron-rich Dienes (e.g., Cyclopentadiene) | Thia-cyclohexene derivatives | researchgate.netresearchgate.net |

Reactivity of the N-H and Phosphoryl Groups

Acidity and Deprotonation Reactions of the N-H Bond

The proton on the nitrogen atom of the thioamide group is acidic and can be removed by a suitable base. The acidity of the N-H bond in thioamides is significantly greater than that in their corresponding amide analogues, with a reported difference in pKa values (ΔpKa) of approximately -6. nih.gov This increased acidity is attributed to the greater polarizability of sulfur compared to oxygen and the ability of the larger sulfur atom to better stabilize the negative charge of the conjugate base through resonance.

For N-(thio)phosphorylthioamides, the pKa values have been reported to be in the range of 8-10. tandfonline.com This acidity is influenced by the electron-withdrawing nature of the diethoxyphosphoryl group, which further stabilizes the N-anion upon deprotonation. The deprotonation is readily achieved using common bases like potassium hydroxide (B78521) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). tandfonline.com

| Compound Class | Typical pKa Range | Key Factors Influencing Acidity | Reference |

| Amides | ~17 | Moderate | nih.gov |

| Thioamides | ~11 | Enhanced resonance stabilization of anion | nih.gov |

| N-(Thio)phosphorylthioamides | 8 - 10 | Inductive effect of phosphoryl group | tandfonline.com |

N-Alkylation and N-Acylation Reactions

While N-alkylation is a common reaction for amides, studies on N-(thio)phosphorylthioamides reveal that alkylation preferentially occurs at the sulfur atom. tandfonline.com Upon deprotonation of the N-H bond to form the ambident anion, the sulfur atom acts as the more nucleophilic center (soft nucleophile), leading to the formation of S-alkylated products known as imidothioates. This reactivity highlights the principle of hard and soft acids and bases (HSAB) theory.

N-acylation, in contrast, typically occurs at the nitrogen atom. The reaction of N-diethoxyphosphorylmethanethioamide with acylating agents such as acyl chlorides, in the presence of a non-nucleophilic base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is expected to yield the corresponding N-acylated product. semanticscholar.orgresearchgate.net The reaction proceeds through the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acyl chloride.

Table of Representative Reactions:

| Reaction Type | Reagent | Product Type | Reference |

| Alkylation | Alkyl Halide (e.g., CH₃I) | S-Alkyl Imidothioate | tandfonline.com |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl-N-diethoxyphosphorylmethanethioamide | semanticscholar.orgresearchgate.net |

Transesterification or Hydrolysis of the Diethoxyphosphoryl Ester Bonds

The diethoxyphosphoryl group is susceptible to hydrolysis, particularly under acidic conditions. The mechanism for the acid-catalyzed hydrolysis of phosphoramidates involves the protonation of the nitrogen atom of the P-N bond. acs.orgnih.govacs.org This protonation makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. The subsequent cleavage of the P-N bond yields the corresponding amine (or in this case, thioamide) and diethyl phosphate (B84403).

Compared to their amide counterparts, thioamides are generally more resistant to hydrolysis. nih.gov However, the lability of the P-N bond under acidic conditions is a dominant characteristic. The stability of the diethoxyphosphoryl group is pH-dependent, being relatively stable at neutral and basic pH but readily cleaved in acidic environments. nih.gov Transesterification can also occur by reacting the compound with an alcohol under catalytic conditions, leading to an exchange of the ethoxy groups on the phosphorus atom.

Oxidation and Reduction Chemistry

Selective Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The oxidation of the thione sulfur in N-diethoxyphosphorylmethanethioamide presents a more complex chemical behavior than the simple oxidation of sulfides. Direct oxidation of a C=S bond does not typically yield stable sulfoxides (sulfines, R₂C=S=O) or sulfones (sulfenes, R₂C=SO₂) in the same manner as sulfides (R₂S). wikipedia.org The oxidation of thioamides often leads to a variety of products depending on the oxidant and the reaction conditions.

Using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), the sulfur atom can be oxidized. However, the initial oxidation products are often highly reactive and may undergo subsequent reactions. For instance, the oxidation of some primary thioamides can lead to the formation of 1,2,4-thiadiazoles through a dimerization-cyclization pathway. researchgate.net In other cases, particularly with cyclic thioamides, oxidation can result in the formation of disulfide linkages. researchgate.net The specific products from the oxidation of N-diethoxyphosphorylmethanethioamide would depend on the stoichiometry of the oxidant and the ability to control the reactivity of any transient intermediates.

Table of Potential Oxidation Products from Thioamides:

| Oxidizing Agent | Substrate Type | Potential Product(s) | Reference |

| m-CPBA, DMSO-HCl | Primary Thioamides | 1,2,4-Thiadiazoles | researchgate.net |

| m-CPBA, H₂O₂ | Cyclic Thioamides | Disulfides | researchgate.net |

| Peracids | General Thioamides | Reactive intermediates, potential for C=S bond cleavage | wikipedia.orgrsc.org |

Reductive Transformations of the Thiocarbonyl Group

The thiocarbonyl group in N-diethoxyphosphorylmethanethioamide is susceptible to reductive transformations, a characteristic reaction of thioamides. researchgate.net The reduction of the C=S double bond typically leads to the corresponding amine, N-diethoxyphosphorylmethylamine. Various reducing agents can be employed for this transformation, and the reaction mechanism can proceed through different pathways depending on the reagent used.

Commonly, the reduction of thioamides to amines can be achieved using hydride-donating reagents. For instance, reagents like lithium aluminium hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are effective for this purpose. The mechanism is believed to involve the initial coordination of the hydride source to the sulfur atom, followed by an intramolecular hydride transfer to the thiocarbonyl carbon. Subsequent workup then yields the amine.

More contemporary and chemoselective methods have also been developed for the reduction of thioamides. An efficient single-electron-transfer (SET) reduction using samarium(II) iodide (SmI₂) in the presence of a proton source like water or D₂O can produce the corresponding amine. organic-chemistry.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org Another approach involves the use of hydrosilylation under iron catalysis, which allows for the desulfurization of thioamides to amines at ambient temperature, often promoted by light. researchgate.net The use of 4-dimethylaminopyridine-BH₃ as a boryl radical precursor has also been reported for the desulfurizative reduction of thioamides. organic-chemistry.org

Furthermore, the reduction of thiocarbonyl compounds can also be achieved through hydride transfer from reagents not typically considered as primary reducing agents. For example, lithium diisopropylamide (LDA) has been shown to reduce certain thiocarbonyl compounds, where a hydride is transferred from the LDA molecule to the thiocarbonyl carbon via a six-membered transition state. uzh.ch

The choice of reducing agent for the transformation of N-diethoxyphosphorylmethanethioamide to its corresponding amine would depend on the desired reaction conditions and the presence of other functional groups in the molecule. Below is a table summarizing some potential reductive methods applicable to the thiocarbonyl group of N-diethoxyphosphorylmethanethioamide, based on the known reactivity of thioamides.

| Reducing Agent/System | Proposed Mechanism | Key Features | Reference |

| Lithium Aluminium Hydride (LiAlH₄) | Nucleophilic hydride attack | Powerful, non-selective | organic-chemistry.org |

| Borane Complexes (e.g., BH₃·THF) | Electrophilic reduction | More selective than LiAlH₄ | organic-chemistry.org |

| Samarium(II) Iodide (SmI₂)/D₂O | Single-electron transfer (SET) | Mild, chemoselective | organic-chemistry.org |

| Iron-catalyzed Hydrosilylation | Catalytic desulfurization | Mild, light-promoted | researchgate.net |

| 4-Dimethylaminopyridine-BH₃ | Boryl radical-mediated | Radical-based reduction | organic-chemistry.org |

| Lithium Diisopropylamide (LDA) | Hydride transfer | Unexpected reactivity | uzh.ch |

Coordination Chemistry of N-diethoxyphosphorylmethanethioamide

N-diethoxyphosphorylmethanethioamide possesses multiple potential donor atoms, making it an interesting ligand for the coordination of metal ions. The presence of the thioamide moiety (-C(S)NH-) and the phosphoryl group (P=O) offers several possibilities for coordination, including monodentate, bidentate, and bridging modes. The coordination chemistry of thioamides, in general, is rich and varied, with the sulfur and nitrogen atoms of the thioamide group being the most common coordination sites. rsc.orgucj.org.uaasianpubs.org

Ligand Properties of the Sulfur and Nitrogen Donor Atoms

The thioamide group in N-diethoxyphosphorylmethanethioamide can exist in tautomeric forms: the thione form and the thiol form. ucj.org.ua The coordination behavior is significantly influenced by which tautomeric form is prevalent under the complexation conditions. ucj.org.ua

In the thione form, the sulfur atom acts as a soft donor, exhibiting a strong affinity for soft metal ions such as Ag(I), Cu(I), and Pd(II). nih.govresearchgate.net The nitrogen atom, being a harder donor, can also coordinate to metal ions, particularly those that are harder in nature. The combination of the soft sulfur and hard nitrogen atoms allows N-diethoxyphosphorylmethanethioamide to act as a bidentate ligand, forming stable chelate rings with metal ions. asianpubs.org This bidentate coordination through the S and N atoms is a common feature in the coordination chemistry of thioamides. rsc.orgasianpubs.orgmdpi.com

The electronic properties of the N-diethoxyphosphoryl group are expected to influence the donor strength of the thioamide moiety. The electron-withdrawing nature of the phosphoryl group could potentially reduce the electron density on the nitrogen atom, thereby affecting its donor capacity. Conversely, the presence of the phosphoryl oxygen introduces another potential coordination site, although its coordination to the same metal center as the thioamide group might be sterically hindered.

Research on N-(thio)phosphorylated thioureas and thioamides has shown that these ligands can coordinate to metal ions like Co(II), Ni(II), Zn(II), and Cd(II). core.ac.uk The coordination can occur through the sulfur atom of the thiocarbonyl group and the oxygen or sulfur atom of the (thio)phosphoryl group, leading to the formation of chelate complexes. core.ac.uk This suggests that N-diethoxyphosphorylmethanethioamide could act as a bidentate S,O-donor ligand.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with N-diethoxyphosphorylmethanethioamide would likely follow standard procedures for the coordination of thioamide-based ligands. A common method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol, methanol, or acetonitrile. umc.clresearchgate.net The stoichiometry of the resulting complexes (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. dnu.dp.ua

The structural characterization of these complexes would rely on a combination of analytical and spectroscopic techniques. Elemental analysis would be used to determine the empirical formula of the complexes. Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center. rsc.org Based on the coordination chemistry of similar ligands, various geometries such as octahedral, square-planar, and tetrahedral could be expected for complexes of N-diethoxyphosphorylmethanethioamide. umc.clresearchgate.net

The table below summarizes the expected coordination modes and resulting geometries for metal complexes of N-diethoxyphosphorylmethanethioamide, based on the known behavior of analogous thioamide and N-phosphorylated thioamide ligands.

| Coordination Mode | Donor Atoms | Potential Metal Ions | Expected Geometry | Reference |

| Monodentate | S | Ag(I), Cu(I), Pd(II) | Linear, Trigonal Planar | nih.govmdpi.com |

| Bidentate Chelate | S, N | Ni(II), Cu(II), Zn(II) | Square Planar, Tetrahedral, Octahedral | rsc.orgasianpubs.orgresearchgate.net |

| Bidentate Chelate | S, O (phosphoryl) | Co(II), Ni(II), Zn(II), Cd(II) | Tetrahedral, Octahedral | core.ac.uk |

| Bridging | S | - | Dinuclear or Polynuclear | researchgate.net |

Spectroscopic and Electrochemical Properties of Coordination Compounds

The formation of coordination compounds with N-diethoxyphosphorylmethanethioamide can be monitored and characterized by various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thioamide ligand. Upon coordination of the sulfur atom to a metal ion, a shift in the stretching frequency of the C=S bond is expected. This band, which appears in a characteristic region of the IR spectrum of the free ligand, will typically shift to a lower wavenumber in the complex due to the weakening of the C=S bond. asianpubs.org If the nitrogen atom is also involved in coordination, changes in the N-H stretching and bending vibrations would be observed. asianpubs.orgmdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry and the nature of the metal-ligand bonding. The spectra of complexes of transition metals with d-electrons will show d-d transitions, the energies of which are sensitive to the ligand field strength and the coordination environment. umc.cl Charge transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), may also be observed. researchgate.net